3-Cyanophenyl acetate
Overview
Description
3-Cyanophenyl acetate is an organic compound with the linear formula C9H7NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It appears as a colorless or pale yellow solid .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenyl acetate is represented by the linear formula C9H7NO2 . It has a molecular weight of 161.162 .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocycles : 2-Cyanophenyl isothiocyanate, closely related to 3-cyanophenyl acetate, has been used in the synthesis of new polycondensed heterocycles, which are crucial in developing novel pharmaceuticals and materials (Calestani et al., 2001).
- Development of Anticancer Agents : Derivatives of 2-(2-cyanophenyl)-N-phenylacetamide, analogous to 3-cyanophenyl acetate, have shown significant inhibitory activity against cancer cell lines, highlighting their potential in anticancer drug development (Konidena et al., 2018).
- Chromatographic Studies : Cyanophenyl ethers, related to 3-cyanophenyl acetate, have been explored for their chromatographic properties, useful in analytical chemistry (Dhanesar & Poole, 1982).
Catalytic and Electrochemical Applications
- Electrochemical Capacitor Materials : Derivatives of 3-(phenylthiophene), closely related to 3-cyanophenyl acetate, have been studied for their use in electrochemical capacitors, a crucial component in energy storage devices (Ferraris et al., 1998).
- Green Chemistry in Pharmaceutical Research : Research on Suzuki coupling reactions, essential in pharmaceutical synthesis, has been conducted to develop greener methods, which may involve derivatives of phenyl acetate compounds (Costa et al., 2012).
Photocatalysis and Environmental Applications
- Wastewater Treatment : Studies on photocatalytic degradation of pollutants like acetaminophen using composites relevant to 3-cyanophenyl acetate derivatives have been conducted, showcasing their potential in environmental remediation (Yanyan et al., 2017).
- Corrosion Inhibition : Acrylamide derivatives related to 3-cyanophenyl acetate have been synthesized and studied for their efficacy as corrosion inhibitors, an essential aspect in material science and engineering (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(3-cyanophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBGFVFXQYLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303872 | |
Record name | 3-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl acetate | |
CAS RN |
55682-11-6 | |
Record name | NSC163145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYANOPHENYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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